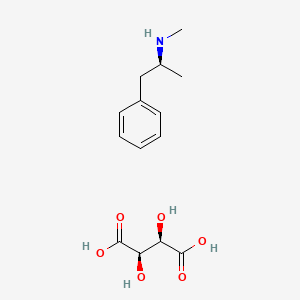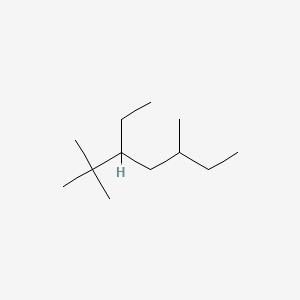
Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride involves multiple steps. The starting materials typically include undecylamine and glyoxylic acid. The reaction proceeds through a series of steps, including imidazole ring formation, carboxymethylation, and subsequent chlorination to introduce the chloride ion. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and cost-effective production. The final product is purified through crystallization or chromatography techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidazolium ring to its corresponding imidazoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, imidazoline derivatives, and substituted imidazolium salts
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating certain diseases.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride include:
- Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-decyl-1H-imidazolium chloride
- Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-dodecyl-1H-imidazolium chloride
Uniqueness
What sets this compound apart from its similar compounds is its specific undecyl chain length, which imparts unique hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Properties
CAS No. |
61702-59-8 |
|---|---|
Molecular Formula |
C18H31ClN2Na2O4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
disodium;2-[1-(carboxylatomethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride |
InChI |
InChI=1S/C18H32N2O4.ClH.2Na/c1-2-3-4-5-6-7-8-9-10-11-16-19-12-13-20(16,14-17(21)22)15-18(23)24;;;/h2-15H2,1H3,(H-,21,22,23,24);1H;;/q;;2*+1/p-2 |
InChI Key |
AXGUOLFZRQMIQS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one](/img/structure/B14563156.png)
![2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563173.png)


![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-2-[(2-hydroxyethyl)amino]-4-methyl-6-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14563195.png)






![Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate](/img/structure/B14563227.png)


